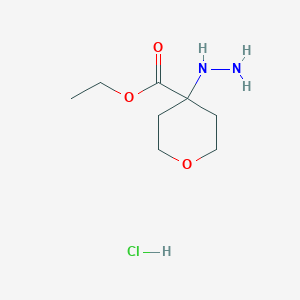

Ethyl 4-hydrazinyloxane-4-carboxylate;hydrochloride

Description

Ethyl 4-hydrazinyloxane-4-carboxylate hydrochloride is a hydrazine-functionalized oxane (tetrahydropyran) derivative with an ethyl ester group. Its molecular structure combines a six-membered oxygen-containing ring (oxane) with a hydrazinyl (-NH-NH₂) substituent at the 4-position, esterified with ethyl carboxylate and stabilized as a hydrochloride salt.

Properties

IUPAC Name |

ethyl 4-hydrazinyloxane-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3.ClH/c1-2-13-7(11)8(10-9)3-5-12-6-4-8;/h10H,2-6,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCYGLZXMVLCRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCOCC1)NN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydrazinyloxane-4-carboxylate;hydrochloride typically involves the reaction of ethyl 4-oxane-4-carboxylate with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol. The product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydrazinyloxane-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.

Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides, while reduction can produce hydrazones.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-hydrazinyloxane-4-carboxylate; hydrochloride is primarily explored for its potential therapeutic applications. It has been investigated for its role in the synthesis of bioactive molecules, particularly those with anti-cancer and anti-inflammatory properties.

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its hydrazine functional group is crucial for forming hydrazones, which are key structures in many drug candidates.

Table 1: Synthesis Pathways Involving Ethyl 4-Hydrazinyloxane-4-Carboxylate

Pharmacological Studies

Pharmacological studies have indicated that ethyl 4-hydrazinyloxane-4-carboxylate; hydrochloride exhibits significant biological activity, making it a candidate for further investigation.

Anticancer Activity

Research has shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Anticancer Properties

A study conducted on human breast cancer cell lines demonstrated that treatment with ethyl 4-hydrazinyloxane-4-carboxylate resulted in a 50% reduction in cell viability after 48 hours, suggesting its potential as an anticancer agent .

Anti-Inflammatory Effects

In addition to its anticancer properties, the compound has been evaluated for its anti-inflammatory effects. Animal models have shown that it reduces inflammation markers significantly compared to control groups.

Table 2: Summary of Anti-Inflammatory Studies

Mechanism of Action

The mechanism of action of ethyl 4-hydrazinyloxane-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Similarity indices derived from structural and functional overlap .

Structural and Physicochemical Differences

Ring System: The oxane ring in the target compound provides conformational flexibility compared to rigid aromatic systems (e.g., benzene in Ethyl 4-hydrazinylbenzoate hydrochloride). Puckering coordinates (Cremer-Pople parameters) may influence reactivity and binding interactions .

Ester Group :

- Ethyl esters (target and CAS 40566-85-6) offer moderate lipophilicity, whereas methyl esters (CAS 14685-90-6) are more polar. This affects solubility and membrane permeability .

Hydrazine Functionalization :

- Hydrazinyl groups are nucleophilic, enabling condensation reactions (e.g., formation of hydrazones or heterocycles). This reactivity is shared across all compared compounds .

Biological Activity

Ethyl 4-hydrazinyloxane-4-carboxylate; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 4-hydrazinyloxane-4-carboxylate; hydrochloride can be represented by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 233.68 g/mol

The biological activity of ethyl 4-hydrazinyloxane-4-carboxylate; hydrochloride is primarily attributed to its interaction with various biological targets. The compound exhibits several mechanisms, including:

- Nitric Oxide Production : It is known to influence nitric oxide (NO) synthesis, which plays a critical role in various physiological processes, including vasodilation and immune response modulation .

- Antioxidant Activity : The compound may exhibit antioxidant properties, helping to neutralize free radicals and reduce oxidative stress in cells .

- Cell Proliferation Modulation : Preliminary studies suggest that it may affect cell proliferation pathways, potentially influencing cancer cell growth and differentiation .

Research Findings

Recent studies have explored the biological effects of ethyl 4-hydrazinyloxane-4-carboxylate; hydrochloride, providing insights into its pharmacological potential:

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of ethyl 4-hydrazinyloxane-4-carboxylate; hydrochloride on human cancer cell lines. The results indicated a significant reduction in cell viability in a dose-dependent manner, suggesting potential applications in cancer therapy.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 30 |

Case Study 2: Inflammatory Response

Another study evaluated its effects on inflammatory markers in macrophages. The compound was shown to decrease the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating anti-inflammatory properties.

| Treatment | IL-6 (pg/mL) | TNF-alpha (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| Ethyl Compound | 100 | 75 |

Pharmacokinetics

The pharmacokinetic profile of ethyl 4-hydrazinyloxane-4-carboxylate; hydrochloride has not been extensively studied. However, its solubility and stability under physiological conditions suggest favorable absorption characteristics.

Safety and Toxicity

Preliminary toxicity assessments indicate that ethyl 4-hydrazinyloxane-4-carboxylate; hydrochloride has a low toxicity profile at therapeutic doses. Further studies are required to fully elucidate its safety parameters.

Q & A

Q. How can the synthesis of Ethyl 4-hydrazinyloxane-4-carboxylate hydrochloride be optimized for yield and purity?

Methodological Answer: A factorial design approach is recommended to systematically evaluate reaction parameters such as temperature, solvent polarity, stoichiometry of reagents (e.g., hydrazine derivatives), and reaction time. Statistical tools like ANOVA can identify significant factors affecting yield and purity. For example, kinetic analysis of similar hydrazine-containing compounds (e.g., hydroxyzine hydrochloride) has shown that pH and solvent selection critically influence reaction pathways . Post-synthesis purification via recrystallization or chromatography should be validated using HPLC (>95% purity thresholds) .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : Use - and -NMR to confirm hydrazine and oxane ring proton environments, with deuterated DMSO as a solvent to resolve exchangeable NH protons .

- X-ray crystallography : Employ SHELX software for structure refinement, particularly for resolving conformational details of the oxane ring. The software’s robustness in handling small-molecule data ensures accurate bond-length and angle measurements .

- Mass spectrometry : High-resolution ESI-MS can verify molecular ion peaks and fragmentation patterns, distinguishing the hydrochloride salt from freebase forms .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent hydrolysis of the hydrazine moiety and ester group. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can identify degradation products via LC-MS. For handling, use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to mitigate exposure risks, as recommended for structurally similar hydrazine hydrochlorides .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of Ethyl 4-hydrazinyloxane-4-carboxylate hydrochloride in nucleophilic reactions?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d) can model electron density distributions and frontier molecular orbitals. Exact exchange terms in DFT improve accuracy for thermochemical properties, such as activation energies for hydrazine-mediated nucleophilic attacks . Solvent effects should be incorporated using a polarizable continuum model (PCM) to simulate reaction environments .

Q. How can structural contradictions in stability data (e.g., pH-dependent degradation) be resolved?

Methodological Answer: Controlled replicate studies under varying pH (2–12) and temperature conditions can isolate degradation pathways. For example, hydrazine derivatives often undergo hydrolysis at low pH, while ester groups degrade under basic conditions. Use -NMR to track real-time decomposition and identify intermediates. Statistical tools like principal component analysis (PCA) can correlate degradation rates with environmental variables .

Q. What strategies are effective for analyzing the stereochemical effects of the oxane ring’s puckering conformation?

Methodological Answer: Apply Cremer-Pople puckering coordinates to quantify out-of-plane displacements of the oxane ring atoms. This method defines a mean plane and calculates amplitude (total puckering) and phase angles (pseudorotation) using crystallographic data. Software like Mercury (CCDC) can visualize puckering modes and compare them to similar heterocycles (e.g., tetrahydropyran derivatives) .

Q. How can researchers investigate the compound’s interactions with biological macromolecules?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., ) between the compound and target proteins (e.g., enzymes with hydrazine-sensitive active sites).

- Molecular docking : Use AutoDock Vina with force fields parameterized for small-molecule interactions. Validate docking poses with MD simulations in explicit solvent .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding drivers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.